4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C22H19N3O4 It is known for its unique structure, which includes a pyridine ring, a carbohydrazonoyl group, and an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves a multi-step process:
Formation of the Pyridinylcarbonyl Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form the pyridinylcarbonyl hydrazide.
Condensation Reaction: The pyridinylcarbonyl hydrazide is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
Uniqueness
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzoate moiety differentiates it from similar compounds, potentially leading to variations in reactivity and biological activity.
Properties
CAS No. |
769156-08-3 |
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Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C22H19N3O4/c1-2-28-19-11-7-17(8-12-19)22(27)29-20-9-5-16(6-10-20)14-24-25-21(26)18-4-3-13-23-15-18/h3-15H,2H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
IPPRRDYSFRSLLK-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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